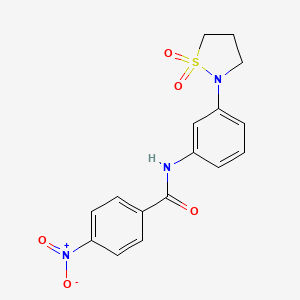

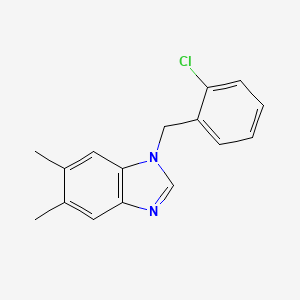

![molecular formula C21H16ClN3O2 B2641346 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide CAS No. 394229-53-9](/img/structure/B2641346.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide” is a chemical compound with the formula C₁₅H₁₃N₃O . It’s a type of chemical entity and a subclass of a chemical compound .

Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This is then reacted with thiosemicarbazide in ethanol at reflux temperature .

Physical And Chemical Properties Analysis

The IR spectrum of a similar compound, “N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine”, showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S). In the 1H NMR spectrum of the compound, nine aromatic protons appeared as a multiplet in the range of δ 7.23–7.84 ppm .

Wissenschaftliche Forschungsanwendungen

- Benzimidazole Derivatives : The benzimidazole nucleus serves as a valuable pharmacophore in drug discovery. It mimics naturally occurring nucleotides and interacts with proteins and enzymes. Researchers have explored this scaffold for developing novel drugs .

- Biological Activity : Benzimidazole derivatives display diverse biological activities, including antiparasitic, fungicidal, anthelmintic, and anti-inflammatory effects. They are also relevant in clinical applications .

- Antiprotozoal Activity : Various benzimidazole derivatives have demonstrated antiprotozoal properties. These compounds could be potential candidates for combating parasitic infections .

- Antigiardial Activity : Some benzimidazole derivatives exhibit activity against Giardia, a common intestinal parasite .

- Anticancer Potential : Certain compounds containing a benzimidazole moiety have shown promise as anticancer agents .

- Antitubercular Activity : Researchers have investigated benzimidazole derivatives for their potential in treating tuberculosis .

- Thiazole Ring in Drug Development : Thiazole rings are components of essential molecules such as vitamin B1 (thiamine). They appear in drugs used for allergies, hypertension, inflammation, schizophrenia, bacterial infections, and HIV .

- Specific Examples : Drugs like Sulfathiazole (antimicrobial), Abafungin (antifungal), and Tiazofurin (antineoplastic) contain thiazole rings .

- Researchers have conducted molecular docking studies to understand how N-(4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-[(E)-phenyldiazenyl]-1-phenylmethanimine interacts with target proteins. Such studies provide insights into its binding affinity and potential therapeutic applications .

Medicinal Chemistry and Drug Development

Antiparasitic and Antifungal Agents

Anticancer and Antitubercular Research

Thiazole Ring-Containing Compounds

Molecular Docking Studies

Organic Synthesis and Beyond

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2/c22-15-7-11-17(12-8-15)27-13-20(26)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHXHTCTNDKNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641264.png)

![3-(1-Benzofuran-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2641267.png)

![(E)-2-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]ethenesulfonamide](/img/structure/B2641268.png)

![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641280.png)

![[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2641283.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2641286.png)